Cas no 931968-34-2 (2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile)

2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- F3309-0686
- 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- 2-(5-((4-chlorophenoxy)methyl)furan-2-yl)-5-(4-ethylpiperazin-1-yl)oxazole-4-carbonitrile
- AKOS001526775
- CCG-151792
- SR-01000918657-1
- SR-01000918657
- 931968-34-2
- 2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- 2-[5-[(4-Chlorophenoxy)methyl]-2-furanyl]-5-(4-ethyl-1-piperazinyl)-4-oxazolecarbonitrile
- 2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
-
- インチ: 1S/C21H21ClN4O3/c1-2-25-9-11-26(12-10-25)21-18(13-23)24-20(29-21)19-8-7-17(28-19)14-27-16-5-3-15(22)4-6-16/h3-8H,2,9-12,14H2,1H3
- InChIKey: OINRUNAPWUSPOT-UHFFFAOYSA-N
- ほほえんだ: O1C(N2CCN(CC)CC2)=C(C#N)N=C1C1=CC=C(COC2=CC=C(Cl)C=C2)O1
計算された属性
- せいみつぶんしりょう: 412.1302182g/mol
- どういたいしつりょう: 412.1302182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 572
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 598.3±60.0 °C(Predicted)
- 酸性度係数(pKa): 7.48±0.10(Predicted)
2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3309-0686-2μmol |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3309-0686-15mg |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3309-0686-20μmol |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-0686-1mg |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3309-0686-3mg |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-0686-5mg |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-0686-2mg |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3309-0686-4mg |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3309-0686-10mg |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-0686-5μmol |
2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
931968-34-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile 関連文献
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrileに関する追加情報
Recent Advances in the Study of 2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS: 931968-34-2)
The compound 2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS: 931968-34-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Recent studies have highlighted the compound's unique structural features, which contribute to its bioactivity. The presence of the 4-chlorophenoxy and ethylpiperazine moieties has been identified as critical for its interaction with biological targets. Researchers have employed advanced computational modeling techniques to elucidate the binding affinity and selectivity of this compound, revealing its potential as a modulator of key signaling pathways involved in disease progression.
In vitro and in vivo studies have demonstrated the compound's efficacy in modulating specific enzymatic activities, particularly those associated with inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 931968-34-2 exhibits potent inhibitory effects on a range of kinases, suggesting its utility in targeted cancer therapies. These findings are supported by additional preclinical data, which underscore the compound's favorable pharmacokinetic profile and low toxicity.
Further investigations into the compound's mechanism of action have revealed its ability to disrupt protein-protein interactions, a feature that sets it apart from conventional small-molecule inhibitors. This property has sparked interest in its potential applications for treating diseases characterized by aberrant protein aggregation, such as neurodegenerative disorders. Ongoing research is exploring the compound's ability to cross the blood-brain barrier, a critical factor for its use in central nervous system (CNS) therapies.
The synthesis of 931968-34-2 has also been optimized in recent years, with several research groups reporting improved yields and scalability. Green chemistry approaches have been employed to reduce the environmental impact of its production, aligning with the growing emphasis on sustainable drug development. These advancements are expected to facilitate the compound's transition from the laboratory to clinical trials.
Despite these promising developments, challenges remain in fully characterizing the compound's safety and efficacy profile. Future research directions include large-scale toxicity studies and the exploration of combination therapies to enhance its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are anticipated to accelerate the translation of these findings into clinical applications.
In conclusion, 2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile (CAS: 931968-34-2) represents a compelling candidate for further development in the field of medicinal chemistry. Its multifaceted bioactivity, combined with recent advancements in synthesis and mechanistic understanding, positions it as a valuable tool for addressing unmet medical needs. Continued research in this area holds the promise of unlocking new therapeutic avenues and improving patient outcomes.
931968-34-2 (2-{5-(4-chlorophenoxy)methylfuran-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile) 関連製品
- 84619-58-9((1S)-2-Amino-1-cyclohexylethan-1-ol)
- 2180434-06-2(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine)
- 1243271-22-8(6-Bromo-N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)hexanamide)
- 1333811-17-8(N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide)
- 1185013-45-9(3-(3-chlorophenyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one)
- 211244-82-5(8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one)
- 129830-96-2(D-myo-Inositol, 4-(dihydrogen phosphate) 1-(2,3-dihydroxypropyl hydrogen phosphate), (R)-)
- 2096998-65-9(1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one)
- 2034467-78-0(3-chloro-N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylbenzamide)
- 1824206-92-9(2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane)




